1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5,6-dihydroxy- is a complex organic compound with the molecular formula and a molecular weight of approximately 371.39 g/mol. This compound features an isoindole framework, which is a bicyclic structure that includes a six-membered aromatic ring fused to a five-membered ring. The presence of multiple functional groups, including hydroxyl and carbonyl groups, contributes to its chemical reactivity and potential biological activity.
This compound is also known by several synonyms, such as 2-(2,6-dioxopiperidin-3-yl)-5-(4-(hydroxymethyl)piperidin-1-yl)isoindoline-1,3-dione and has been identified with the CAS number 2229717-49-9 .
The chemical reactivity of 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5,6-dihydroxy- can be attributed to its functional groups. Notably:
These reactions are crucial for the synthesis of derivatives that may exhibit enhanced biological properties.
Research indicates that compounds related to isoindoles often exhibit significant biological activities. For instance:
The specific biological activities of 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5,6-dihydroxy- warrant further investigation to fully elucidate its pharmacological potential.
Synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step organic reactions. Common methods include:
Each method must be optimized for yield and purity to ensure the desired compound is obtained effectively.
The applications of 1H-Isoindole-1,3(2H)-dione are diverse and include:
Interaction studies involving 1H-Isoindole-1,3(2H)-dione focus on its binding affinity with various biological targets:
These studies are essential for understanding how modifications to the molecular structure affect biological interactions.
Several compounds share structural similarities with 1H-Isoindole-1,3(2H)-dione. Here are some notable examples:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Phthalimide | Antioxidant properties; used in drug synthesis | |
| Lenalidomide | Immunomodulatory effects; used in cancer therapy | |
| Pomalidomide | Anticancer agent; inhibits tumor growth |
1H-Isoindole-1,3(2H)-dione stands out due to its specific combination of hydroxyl and piperidine functionalities that enhance its solubility and biological activity compared to simpler isoindole derivatives. This unique structural feature may lead to distinct pharmacokinetic profiles and therapeutic potentials not seen in related compounds.